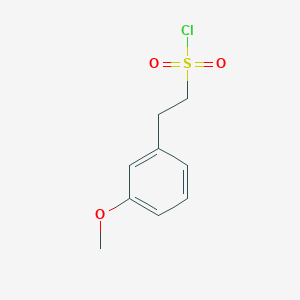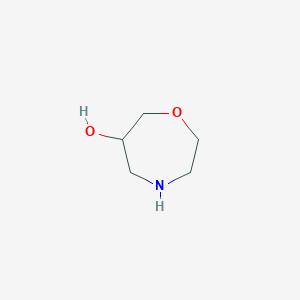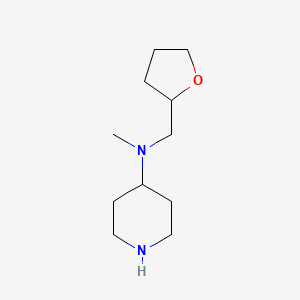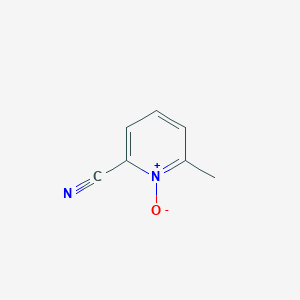
2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride
Übersicht
Beschreibung
2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride, also known as MES, is a chemical compound that is widely used in scientific research. It is a sulfonating agent that is commonly used to introduce sulfonate groups into organic molecules.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is used in a variety of scientific research applications. One of its primary uses is in the synthesis of sulfonate-containing compounds. Sulfonate groups are commonly found in biological molecules such as proteins and carbohydrates, and the ability to introduce sulfonate groups into organic molecules is important for the study of these molecules.
This compound is also used in the synthesis of fluorescent dyes. Fluorescent dyes are widely used in biological imaging and this compound is one of the key reagents used in their synthesis.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride involves the formation of a sulfonate ester intermediate. The intermediate is formed by the reaction of this compound with a hydroxyl group on an organic molecule. The sulfonate ester intermediate can then be further reacted with a variety of nucleophiles to introduce a sulfonate group into the organic molecule.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. It is not used as a drug or medication and is only used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is its ability to introduce sulfonate groups into organic molecules. This is an important tool for the study of biological molecules such as proteins and carbohydrates.
One limitation of this compound is that it is a highly reactive and corrosive compound. It must be handled with care and used in a fume hood to prevent inhalation of the hydrogen chloride gas that is produced during its synthesis.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride in scientific research. One area of interest is the development of new fluorescent dyes. This compound is a key reagent in the synthesis of fluorescent dyes and the development of new dyes with improved properties is an active area of research.
Another area of interest is the use of this compound in the synthesis of sulfonate-containing polymers. Sulfonate-containing polymers have a variety of potential applications in areas such as drug delivery and tissue engineering.
Conclusion
This compound is a versatile sulfonating agent that is widely used in scientific research. Its ability to introduce sulfonate groups into organic molecules makes it an important tool for the study of biological molecules. While it has some limitations, its use in the synthesis of fluorescent dyes and sulfonate-containing polymers makes it an important reagent for future research.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-9-4-2-3-8(7-9)5-6-14(10,11)12/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHFESHSAJFLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)
![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)




![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)
